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molecular formula C11H11ClO3 B8382046 (+/-)-7-Chloro-3-hydroxy-5-propylisobenzofuran-1(3H)-one

(+/-)-7-Chloro-3-hydroxy-5-propylisobenzofuran-1(3H)-one

Cat. No. B8382046
M. Wt: 226.65 g/mol
InChI Key: ICTDTRHIBPGNLU-UHFFFAOYSA-N
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Patent
US07572805B2

Procedure details

To a solution of 2-chloro-N,N-diethyl-4-propylbenzamide (1.82 g, 7.17 mmol) and N,N,N′N′-tetramethylethylenediamine (1.2 mL, 7.9 mmol) in 100 mL of anhydrous THF at −78° C. was added sec-butyllithium (7.9 mL of a 1.0 M solution in hexanes, 7.9 mmol). The reaction was stirred at −78° C. for 30 min and then there was added DMF (7.6 mL, 97.8 mmol). The reaction was stirred at −78° C. for 30 min and then was quenched with 1N HCl (10 mL). The reaction mixture was concentrated in vacuo. The residue was taken up in 6N HCl (40 mL) and stirred at 100° C. for 18 h. The reaction mixture was allowed to cool, was diluted with water and extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated to afford a solid. This material was purified by acid-base extraction as follows. The solid was dissolved in 1:1 hexane/EtOAc and extracted twice with sat'd aq NaHCO3/sat'd aq Na2CO3. The organics were discarded. The combined aqueous extracts were acidified with 12 N HCl and extracted with EtOAc. The EtOAc extracts were washed with brine, dried (MgSO4), and concentrated to afford 0.66 g (41%) of the title compound as a tan powder. 1H NMR (CDCl3): δ 7.25 (s, 1H), 6.55 (s, 1H), 4.85 (broad s, 1H), 2.68 (t, 2H, J=7.7 Hz), 1.72-1.63 (m, 2H), 0.95 (t, 3H, J=7.4 Hz).
Name
2-chloro-N,N-diethyl-4-propylbenzamide
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][CH2:16][CH3:17])[CH:12]=[CH:11][C:3]=1[C:4](N(CC)CC)=[O:5].C([Li])(CC)C.CN([CH:26]=[O:27])C.C1C[O:31]CC1>>[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][CH2:16][CH3:17])[CH:12]=[C:11]2[C:3]=1[C:4](=[O:5])[O:31][CH:26]2[OH:27]

Inputs

Step One
Name
2-chloro-N,N-diethyl-4-propylbenzamide
Quantity
1.82 g
Type
reactant
Smiles
ClC1=C(C(=O)N(CC)CC)C=CC(=C1)CCC
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1.2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was quenched with 1N HCl (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
This material was purified by acid-base extraction
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 1:1 hexane/EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted twice with sat'd aq NaHCO3/
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=C2C(OC(C12)=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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